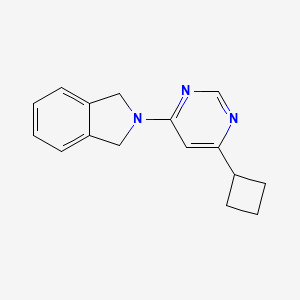![molecular formula C18H22N6O B12238131 4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B12238131.png)
4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the cyclopenta[d]pyrimidine and pyrrolo[3,4-c]pyrrole rings, followed by their coupling and functionalization to form the final compound. Common reagents used in these reactions include various aldehydes, amines, and catalysts like ceric ammonium nitrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-4-(naphthalene-2-carbonyl)-1H-1,2,3-triazole
- Pyrido[2,3-d]pyrimidin-5-one
Uniqueness
4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole stands out due to its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H22N6O/c1-11-21-16-4-2-3-15(16)17(22-11)23-7-13-9-24(10-14(13)8-23)18(25)12-5-19-20-6-12/h5-6,13-14H,2-4,7-10H2,1H3,(H,19,20) |
InChI Key |
STARJDWXQHYCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CNN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12238049.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12238055.png)
![6-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12238068.png)
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12238082.png)
![2,4-dimethyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3-thiazole](/img/structure/B12238087.png)
![2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B12238090.png)
![2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B12238099.png)
![5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12238100.png)

![3-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12238104.png)
![2,3-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide](/img/structure/B12238111.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12238125.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide](/img/structure/B12238130.png)
